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molecular formula C8H9ClN2 B180116 2-Chloro-5,6,7,8-tetrahydroquinoxaline CAS No. 155535-20-9

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Cat. No. B180116
M. Wt: 168.62 g/mol
InChI Key: OEWAJIAOXWOCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071192B1

Procedure details

A mixture of 5,6,7,8-tetrahydro-2(1H)-quinoxalinone in phosphoryl chloride (200 ml) was stirred and refluxed for 3 hours. The solvent was evaporated. The residue was taken up in ice and CH2Cl2. The mixture was basified with NH4OH. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated, yielding 34 g (86%) of 2-chloro-5,6,7,8-tetrahydroquinoxaline (interm. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=[CH:3][C:2]1=O.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=NC=2CCCCC12)=O
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCCCC2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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